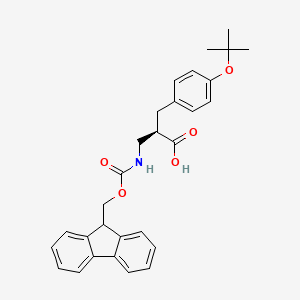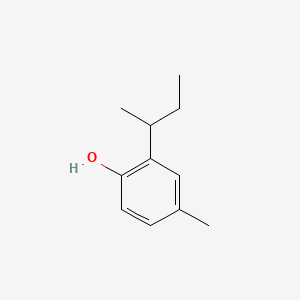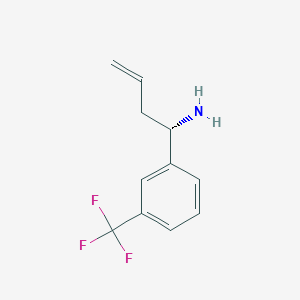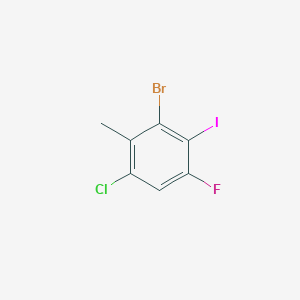
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of Fmoc-protected amino acids, which are coupled with tert-butoxybenzyl-protected intermediates under specific reaction conditions such as the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which allow for the efficient and scalable synthesis of complex peptides and amino acid derivatives. These synthesizers utilize solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
Chemical Reactions Analysis
Types of Reactions
®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: Dicyclohexylcarbodiimide, N-hydroxysuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid is used as a building block for the synthesis of complex peptides and proteins. Its Fmoc group allows for selective protection and deprotection of amino groups during peptide synthesis.
Biology
In biological research, this compound is utilized in the study of protein-protein interactions and enzyme mechanisms. Its unique structure allows for the incorporation into peptide chains, facilitating the investigation of biological processes.
Medicine
In medicine, ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid is explored for its potential therapeutic applications, including the development of peptide-based drugs and diagnostic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions to occur. The tert-butoxybenzyl moiety provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
Uniqueness
Compared to similar compounds, ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)benzyl)propanoic acid stands out due to its unique combination of the Fmoc group and the tert-butoxybenzyl moiety. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C29H31NO5 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m1/s1 |
InChI Key |
UAMCAYWPMQSLKY-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)

![4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)

